
1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- typically involves multi-step reactions. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Carbothioamide Group: This step may involve the reaction of the pyrazole derivative with thiocarbamoyl chloride.
Formation of the Thiazolidine Ring: This can be synthesized by the reaction of a thiourea derivative with an α-halo ketone.
Final Coupling Reaction: The final step may involve coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reactions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
1H-Pyrazole-1-carbothioamide Derivatives: Compounds with similar core structures but different substituents.
Thiazolidine Derivatives: Compounds with the thiazolidine ring but different functional groups.
Uniqueness
The uniqueness of 1H-Pyrazole-1-carbothioamide, N-(4-chlorophenyl)-2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-3-phenyl-2-thioxo-5-thiazolidinylidene)methyl)- lies in its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of both pyrazole and thiazolidine rings, along with various substituents, makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
96911-60-3 |
|---|---|
分子式 |
C21H15ClN4O2S3 |
分子量 |
487.0 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-methyl-3-oxo-2-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazole-1-carbothioamide |
InChI |
InChI=1S/C21H15ClN4O2S3/c1-13-11-18(27)24(26(13)20(29)23-15-9-7-14(22)8-10-15)12-17-19(28)25(21(30)31-17)16-5-3-2-4-6-16/h2-12H,1H3,(H,23,29)/b17-12- |
InChIキー |
XPZQDMQIWQWNOD-ATVHPVEESA-N |
異性体SMILES |
CC1=CC(=O)N(N1C(=S)NC2=CC=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=O)N(N1C(=S)NC2=CC=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


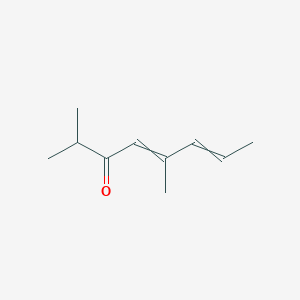
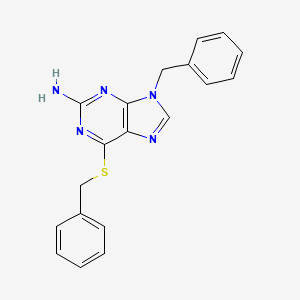
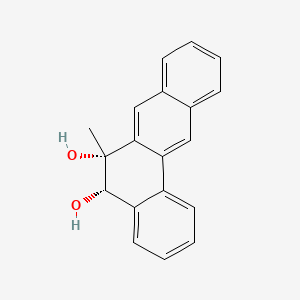
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
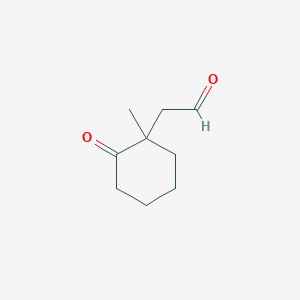
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
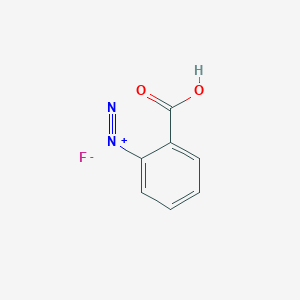
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)

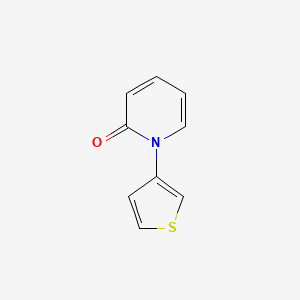

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)

